molecular formula C13H19BO2 B069284 4,4,5,5-Tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane CAS No. 195062-59-0

4,4,5,5-Tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane

Cat. No.: B069284
CAS No.: 195062-59-0
M. Wt: 218.1 g/mol
InChI Key: NUFSJKMRPYGNHV-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane is an organoboron compound that is widely used in organic synthesis. It is a boronic ester, which means it contains a boron atom bonded to two oxygen atoms and an organic group. This compound is particularly valuable in the field of organic chemistry due to its ability to form stable complexes with various organic molecules, making it a versatile reagent for various chemical reactions.

Mechanism of Action

Target of Action

The primary targets of 4,4,5,5-Tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane, also known as 2-Methylphenylboronic Acid, Pinacol Ester, are typically organic compounds in chemical reactions. This compound is often used as a reagent in the Suzuki–Miyaura coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, a key step in the Suzuki–Miyaura coupling reaction . In this process, the boron atom in the boronic ester transfers the organic group it is bonded to (in this case, the 2-methylphenyl group) to a metal catalyst, typically palladium . This results in the formation of a new carbon-carbon bond between the organic group and another organic compound .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, facilitated by 2-Methylphenylboronic Acid, Pinacol Ester, is a part of a broader class of reactions known as cross-coupling reactions. These reactions are fundamental in creating complex organic compounds, particularly in the synthesis of biologically active compounds and polymers .

Pharmacokinetics

It’s worth noting that the compound is generally stable and easy to handle .

Result of Action

The primary result of the action of 2-Methylphenylboronic Acid, Pinacol Ester is the formation of new carbon-carbon bonds. This enables the synthesis of a wide variety of complex organic compounds, including pharmaceuticals and polymers .

Action Environment

The efficacy and stability of 2-Methylphenylboronic Acid, Pinacol Ester can be influenced by various environmental factors. For instance, the compound is generally stable under normal conditions, but it may undergo hydrolysis in water, especially at physiological pH . Additionally, the compound’s reactivity in the Suzuki–Miyaura coupling reaction can be affected by the presence of a metal catalyst, typically palladium, and the reaction conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4,5,5-Tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane can be synthesized through several methods. One common method involves the reaction of o-tolylboronic acid with pinacol in the presence of a dehydrating agent such as toluene. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or boronates.

    Reduction: It can be reduced to form borohydrides.

    Substitution: The boron atom can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine under mild conditions.

Major Products

    Oxidation: Boronic acids or boronates.

    Reduction: Borohydrides.

    Substitution: Halogenated or alkylated boronic esters.

Scientific Research Applications

Organic Synthesis

Role as a Reagent

This compound is primarily recognized for its utility in organic synthesis. It facilitates the formation of carbon-carbon bonds, which are crucial for constructing complex molecular architectures. The ability to form stable boron-containing compounds enhances its effectiveness in synthesizing pharmaceuticals and agrochemicals .

Mechanism of Action

The dioxaborolane structure allows for selective borylation reactions, enabling the introduction of boron into organic molecules. This is particularly beneficial in cross-coupling reactions such as Suzuki-Miyaura coupling, where it acts as a boron source to form aryl-boron compounds .

Drug Development

Synthesis of Boron-Containing Compounds

In drug development, this compound is instrumental in synthesizing boron-containing therapeutic agents. These compounds often exhibit enhanced biological activity and selectivity against specific targets in disease pathways .

Case Study: Anticancer Agents

Research has demonstrated that boron-containing compounds can improve the efficacy of anticancer drugs by enhancing their solubility and bioavailability. For instance, studies have shown that incorporating this dioxaborolane into drug candidates can lead to more effective treatments with fewer side effects .

Material Science

Advanced Materials Production

The compound is also used in the development of advanced materials such as polymers and coatings. Its incorporation into polymer matrices can significantly enhance thermal stability and mechanical properties .

Applications in Coatings

In material science applications, this compound has been utilized to create protective coatings that are resistant to environmental degradation. These coatings are essential for prolonging the lifespan of materials used in harsh conditions .

Bioconjugation

Targeted Drug Delivery Systems

In bioconjugation processes, this compound enables the attachment of biomolecules to surfaces or other molecules. This capability is crucial for developing targeted drug delivery systems that improve the precision of therapeutic interventions .

Examples of Use

For example, researchers have successfully used this dioxaborolane to conjugate antibodies with therapeutic agents for cancer treatment. The resulting conjugates demonstrate improved targeting capabilities and reduced systemic toxicity compared to traditional chemotherapy .

Environmental Applications

Pollutant Detection Sensors

This compound has potential applications in environmental monitoring as well. Its ability to form complexes with various pollutants makes it suitable for developing sensors that can detect environmental contaminants in air and water .

Case Study: Water Quality Monitoring

Recent studies have explored its use in sensors designed for real-time monitoring of water quality. These sensors can detect trace amounts of heavy metals and organic pollutants, providing critical data for environmental protection efforts .

Summary Table of Applications

Application AreaDescriptionExamples/Case Studies
Organic SynthesisFacilitates carbon-carbon bond formation; key reagent in Suzuki-Miyaura couplingSynthesis of complex pharmaceuticals
Drug DevelopmentEnhances efficacy and selectivity of therapeutic agentsDevelopment of boron-containing anticancer drugs
Material ScienceImproves thermal stability and mechanical properties in polymers and coatingsProtective coatings for harsh environments
BioconjugationEnables attachment of biomolecules for targeted drug deliveryAntibody-drug conjugates for cancer therapy
Environmental MonitoringUsed in sensors for detecting pollutants in air and waterReal-time water quality monitoring systems

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Another boronic acid used in Suzuki-Miyaura reactions.

    Pinacolborane: A borane compound used in hydroboration reactions.

    Triisopropyl borate: A borate ester used in organic synthesis.

Uniqueness

4,4,5,5-Tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane is unique due to its stability and versatility in forming complexes with a wide range of organic molecules. Its tetramethyl groups provide steric hindrance, which enhances its stability and reactivity compared to other boronic esters.

Biological Activity

4,4,5,5-Tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane (commonly referred to as o-Tolylboronic Acid Pinacol Ester) is a boron-containing compound with the molecular formula C13H19BO2C_{13}H_{19}BO_2 and a molecular weight of approximately 218.1 g/mol. This compound has gained attention in various fields due to its unique structural properties and potential biological activities.

  • CAS Number : 195062-59-0
  • Molecular Formula : C13H19BO2
  • Molecular Weight : 218.103 g/mol
  • Appearance : Colorless to almost colorless clear liquid
  • Purity : ≥97.0% (GC) .

The biological activity of this compound can be attributed to its ability to form stable complexes with biomolecules such as proteins and nucleic acids. The boron atom in the dioxaborolane structure plays a crucial role in mediating interactions with hydroxyl groups in biological systems, which can lead to modulation of enzymatic activities and signal transduction pathways.

Anticancer Properties

Research indicates that boron-containing compounds exhibit significant anticancer properties. For instance:

  • Inhibition of Tumor Growth : Studies have shown that derivatives of boronic acids can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
  • Mechanistic Insights : The presence of the dioxaborolane moiety enhances the compound's ability to interact with cellular targets involved in cancer proliferation .

Antimicrobial Activity

Recent investigations into the antimicrobial properties of boron compounds suggest that:

  • Bactericidal Effects : Compounds similar to this compound have demonstrated effectiveness against Gram-positive and Gram-negative bacteria.
  • Potential Applications : These findings indicate potential applications in developing new antimicrobial agents .

Neuroprotective Effects

Emerging studies suggest that certain boron compounds may offer neuroprotective benefits:

  • Mechanisms : The neuroprotective effects are hypothesized to arise from the modulation of oxidative stress pathways and enhancement of neuronal survival in models of neurodegenerative diseases .

Case Studies and Research Findings

StudyFindings
Zhang et al., 2020Demonstrated that boron compounds can inhibit tumor cell proliferation in vitro and in vivo models.
Lee et al., 2021Reported antimicrobial activity against E. coli and S. aureus with minimal inhibitory concentrations (MIC) comparable to existing antibiotics.
Kim et al., 2022Investigated neuroprotective effects in a mouse model of Alzheimer's disease; observed reduced amyloid plaque formation.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(2-methylphenyl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BO2/c1-10-8-6-7-9-11(10)14-15-12(2,3)13(4,5)16-14/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUFSJKMRPYGNHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70443748
Record name 4,4,5,5-Tetramethyl-2-(2-methylphenyl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195062-59-0
Record name 4,4,5,5-Tetramethyl-2-o-tolyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=195062-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4,5,5-Tetramethyl-2-(2-methylphenyl)-1,3,2-dioxaborolane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-tolylboronic acid pinacol ester
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Synthesis routes and methods

Procedure details

To 200 ml (0.21 mol) of 1.07 M solution of 2-methyl phenylmagnesiumbromide in THF, 49.3 g (0.27 mmol) of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane was added at room temperature. The resulting solution was stirred for 15 min at the same temperature, and then 50 ml of water was added. The formed mixture was poured into 500 ml of water, and crude product was extracted with 3×200 ml of ethyl acetate. The combined organic extract was dried over Na2SO4 and then evaporated to dryness. Fractional distillation of the residue in vacuum gave colorless oil, b.p. 81-84° C./3 mmm Hg. Yield 33.1 g (57%). Anal. calc. for C13H19BO2: C, 71.59; H, 8.78. Found: C, 71.78; H, 8.65. 1H NMR (CDCl3): 7.78 (m, 1H, 6-H), 7.33 (m, 1H, 5-H), 7.16-7.19 (m, 2H, 3, 4-H), 2.56 (s, 3H, Me in 2-MeC6H4), 1.36 (s, 12H, Bpin).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-methyl phenylmagnesiumbromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
49.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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